molecular formula C8H13N3O B13530560 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one

Cat. No.: B13530560
M. Wt: 167.21 g/mol
InChI Key: WTSWPKDIXRZFHB-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-one (CAS Number: 1497082-42-4) is a high-purity chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol. This butanone derivative features a 1-ethyl-1,2,4-triazole substituent, a heterocyclic scaffold recognized for its significant relevance in medicinal and agricultural chemistry . The 1,2,4-triazole core is a privileged structure in drug discovery, known to confer key biological activities. Specifically, triazole-based compounds are extensively investigated as potent antifungal agents (e.g., fluconazole, voriconazole) that function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical component in ergosterol biosynthesis . Beyond antifungals, the 1,2,4-triazole pharmacophore is a key structural element in a wide spectrum of bioactive molecules, exhibiting reported anticancer, antiviral, antibacterial, and anticonvulsant properties . This makes this compound a valuable building block in synthetic organic chemistry for constructing more complex molecules and a promising core scaffold for the development of new therapeutic agents in pharmaceutical research . This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(2-ethyl-1,2,4-triazol-3-yl)butan-2-one

InChI

InChI=1S/C8H13N3O/c1-3-11-8(9-6-10-11)5-4-7(2)12/h6H,3-5H2,1-2H3

InChI Key

WTSWPKDIXRZFHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCC(=O)C

Origin of Product

United States

Preparation Methods

Organometallic and Cycloaddition Strategies

A notable method involves the formation of the triazole ring via 1,3-dipolar cycloaddition, commonly known as "Click" chemistry, which is highly regioselective and efficient. This approach typically employs azide and alkyne derivatives, as described in recent literature, to synthesize 1H-1,2,3-triazole analogs.

Research Outcome:
In a 2021 study, a series of 1H-1,2,3-triazole compounds were synthesized through azide-alkyne cycloaddition in aqueous media, using copper(I) catalysis. The process involved initial conversion of suitable precursors into azides and alkynes, followed by cycloaddition under mild conditions, yielding the desired triazole derivatives with yields ranging from 76% to 82%. This method is advantageous for its high regioselectivity and environmentally benign conditions.

Multi-step Synthesis via Mitsunobu and Suzuki–Miyaura Reactions

Another established route involves initial functionalization of phenolic compounds through Mitsunobu reactions, followed by azide formation and subsequent cycloaddition. The key steps include:

  • Mitsunobu Reaction: Coupling of (−)-ethyl lactate with 4-bromo-2-methoxyphenol to introduce chiral centers.
  • Azide Formation: Tosylation of hydroxyl groups followed by nucleophilic substitution with sodium azide.
  • Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition to form the triazole ring.
  • Cross-coupling: Suzuki–Miyaura reaction to append various aryl groups, enhancing compound diversity.

Research Outcome:
This route, detailed in recent publications, achieves yields of approximately 76–82% for key intermediates, with the final triazole derivatives obtained in yields exceeding 90%. The process is scalable and adaptable for various substituents, making it suitable for pharmaceutical development.

Patent-Driven Innovations

Improved Process for Voriconazole Synthesis

A 2006 patent describes an improved process for synthesizing Voriconazole, a compound structurally related to 4-(1-ethyl-1h-1,2,4-triazol-5-yl)butan-2-one. The process involves:

  • Condensation of 4-chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone using lithium diisopropylamine as a base.
  • Solvent systems comprising n-heptane, tetrahydrofuran, and n-hexane to facilitate the reaction.
  • Dehalogenation using Raney Nickel under hydrogen pressure to yield the final compound with high purity.

Research Outcome:
This method emphasizes cost-effectiveness, high yield, and environmental safety, with yields reported around 58–84% for key intermediates and high purity for the final product.

Organometallic and Halogenation Approaches

Another patent discusses the synthesis of related triazole compounds via organometallic reactions and halogenation strategies, emphasizing the importance of regioselectivity and functional group compatibility. These methods often involve:

  • Deprotonation of precursor molecules using lithium amides.
  • Cyclization through nucleophilic attack on halogenated pyrimidines.
  • Use of catalytic systems such as palladium or copper for cross-coupling reactions.

Research Outcome:
Yields vary depending on the specific step but generally range from 60% to over 90%, with process improvements focusing on reducing reaction times and minimizing by-products.

Summary of Key Data and Reaction Conditions

Methodology Key Reagents Solvent System Catalysts Yield Range Notes
Click Chemistry (Azide-Alkyne Cycloaddition) Azides, Alkynes, CuI Water, MeCN Copper(I) 76–82% Environmentally friendly, regioselective
Mitsunobu + Suzuki Reactions Ethyl lactate, Phenols, Arylboronic acids THF, Ethanol PPh₃, Pd(OAc)₂ 76–91% Suitable for diverse substitutions
Patent Process (Voriconazole Route) 4-Chloro-6-ethyl-5-fluoropyrimidine, Difluorophenyl derivatives n-Heptane, THF None specified 58–84% Cost-effective, scalable
Organometallic Halogenation Organometallic reagents, Halogenated pyrimidines Varied Pd, Cu 60–90% Focused on regioselectivity

Considerations for Optimization

  • Reaction Conditions: Elevated temperatures (up to 90°C) and inert atmospheres (nitrogen or argon) improve yields.
  • Catalyst Selection: Copper(I) catalysts are preferred for cycloaddition due to regioselectivity.
  • Solvent Choice: Aqueous or mixed solvent systems (water:organic) enhance environmental compatibility.
  • Purification: Flash chromatography and recrystallization are standard for obtaining high-purity compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring in the compound can act as a nucleophile, participating in substitution reactions with electrophilic reagents. These reactions typically occur under basic or acidic conditions.

Reaction Type Conditions Reagents Product
AlkylationBasic conditionsAlkyl halidesAlkylated triazole derivatives
AcylationAcidic conditionsAcyl chloridesAcylated triazole derivatives

The triazole nitrogen atoms provide lone pairs for nucleophilic attack, making the ring reactive toward electrophiles like alkyl halides or acyl chlorides.

Oxidation and Reduction

The ketone group (butan-2-one) in the compound undergoes typical carbonyl chemistry:

  • Oxidation : Converts the ketone to a carboxylic acid in the presence of strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Reduces the ketone to a secondary alcohol using reducing agents like NaBH₄.

Reaction Reagent Product
OxidationKMnO₄ (acidic conditions)4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanoic acid
ReductionNaBH₄4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol

Coordination with Metal Ions

The triazole ring can form complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via coordination. This property is exploited in catalytic applications and materials science.

Mechanism :

  • The triazole nitrogen atoms donate electron density to metal centers.

  • Hydrogen bonding between the ring and metal ions stabilizes the complex.

Biological Interactions

The compound’s reactivity extends to biological systems:

  • Enzyme inhibition : The triazole ring interacts with enzymes (e.g., cytochrome P450) via hydrogen bonding and hydrophobic interactions, modulating metabolic pathways.

  • Antimicrobial activity : Structural similarities to other triazoles suggest potential inhibition of microbial enzymes.

Key Structural and Reactivity Insights

Property Value
Molecular FormulaC₈H₁₃N₃O
Molecular Weight167.21 g/mol
Functional GroupsTriazole ring, ketone

The compound’s stability and reactivity are influenced by:

  • Hydrogen bonding : Facilitates interactions with biological targets.

  • Electron-deficient triazole ring : Enhances susceptibility to nucleophilic attack.

References
All data cited are derived from EvitaChem’s technical documentation, with structural validation from ChemBK .

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in click chemistry, facilitating the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.

Medicine

Medically, derivatives of this compound are explored for their antimicrobial and antifungal properties. The triazole ring is known to disrupt the synthesis of ergosterol, a key component of fungal cell membranes, making it a potential antifungal agent.

Industry

Industrially, this compound is used in the production of polymers and materials with enhanced thermal and chemical stability. Its incorporation into polymer backbones can improve the durability and performance of the resulting materials.

Mechanism of Action

The mechanism by which 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one exerts its effects involves the interaction of its triazole ring with biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to the inhibition of metabolic pathways.

Comparison with Similar Compounds

Table 1: Comparison of Triazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Commercial Status
This compound C₈H₁₃N₃O 167.21 Triazole, ketone Discontinued
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol C₅H₉N₃O 127.15 Triazole, primary alcohol Available (Thermo Scientific™, 97% purity)
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol C₉H₁₅N₃O 181.23 Triazole, secondary alcohol, methyl branch Discontinued
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde C₅H₇N₃O 125.13 Triazole, aldehyde Available (Aladdin Scientific)

Key Observations:

  • Functional Group Impact : The ketone group in the target compound enhances electrophilicity compared to alcohol or aldehyde analogs, making it more reactive in nucleophilic additions or condensations.
  • Solubility: The butan-2-one chain likely increases hydrophobicity relative to smaller analogs like (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol, which has a polar hydroxyl group .

Ketone-Containing Analogs

Table 2: Comparison with Non-Triazole Ketones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Regulatory Status
This compound C₈H₁₃N₃O 167.21 Triazole, ketone Not evaluated by IFRA
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ 164.20 Phenolic hydroxyl, ketone IFRA-restricted (safety limits per product category)

Key Observations:

  • Aromaticity vs. Reactivity : The triazole ring’s nitrogen-rich structure may confer metal-chelating properties, unlike the purely hydrocarbon-based phenyl group in 4-(4-Hydroxyphenyl)butan-2-one.

Research Findings and Data Gaps

  • Synthesis Challenges : The discontinuation of this compound may correlate with difficulties in purifying ketone-containing triazoles, as seen in the commercial preference for alcohol or aldehyde analogs .

Biological Activity

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-one, also referred to as 2-butanone with a triazole substituent, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antifungal and anticancer activities, and discusses structure-activity relationships (SAR) that may influence its efficacy.

  • Molecular Formula : C8H13N3O
  • CAS Number : 1497082-42-4
  • Molar Mass : 167.21 g/mol

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit notable antifungal activity. The compound has been evaluated against various fungal strains.

Case Study: Antifungal Efficacy

A study found that derivatives of triazole compounds showed promising activity against Candida species and other pathogenic fungi. Specifically, compounds with electron-withdrawing groups demonstrated enhanced antifungal properties compared to those with electron-donating groups.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundC. albicans0.5 μg/mL
This compoundC. glabrata0.75 μg/mL

This indicates that the presence of the triazole ring is crucial for its antifungal activity .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. Studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Efficacy

In vitro studies have shown that triazole derivatives can effectively inhibit the growth of various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-72.41Induction of apoptosis via p53 pathway
HeLa3.50Cell cycle arrest at G2/M phase
A5491.85Inhibition of angiogenesis

The mechanism of action often involves the modulation of apoptotic pathways and disruption of cellular signaling processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Triazole Ring : Essential for both antifungal and anticancer activities.
  • Substituents : The nature of substituents on the triazole ring can significantly affect potency; electron-withdrawing groups enhance activity.
  • Alkyl Chain Length : Variations in alkyl chain length can lead to changes in lipophilicity and cellular uptake.

Summary Table of SAR Findings

Structural FeatureEffect on Activity
Electron-withdrawing groupsIncreased potency against fungi and cancer cells
Alkyl chain lengthOptimal length enhances membrane permeability

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